4-[1,2,3]Triazol-1-yl-cyclohexanone
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Overview
Description
4-[1,2,3]Triazol-1-yl-cyclohexanone is a heterocyclic compound featuring a triazole ring attached to a cyclohexanone moiety. This compound is part of the broader class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity . They have been found to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens . Another study suggests that 1,2,3-triazole derivatives can interact with acetylcholinesterase, a protein pivotal in hydrolyzing acetylcholine .
Mode of Action
It’s known that 1,2,3-triazole derivatives can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties . In the case of acetylcholinesterase, the interaction of the synthesized compound was predicted via computational studies .
Biochemical Pathways
It’s known that the inhibition of aromatase enzyme can lead to a decrease in estrogen production, which is beneficial in the treatment of estrogen-dependent cancers . Similarly, the inhibition of acetylcholinesterase can increase the concentration of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s .
Pharmacokinetics
The drug-likeness of similar compounds was investigated by predicting their pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines . They have also shown moderate activity against HIV-1 and influenza A virus .
Action Environment
It’s known that the synthesis of 1,2,3-triazole derivatives can be influenced by the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1,2,3]Triazol-1-yl-cyclohexanone typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is highly efficient and yields the desired triazole product with high regioselectivity . The reaction conditions generally include the use of copper(I) catalysts, such as copper sulfate or copper(I) bromide, in the presence of a reducing agent like sodium ascorbate. The reaction is carried out in a solvent such as water or a mixture of water and an organic solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the reaction rate and yield. The use of automated systems for reagent addition and product isolation further streamlines the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[1,2,3]Triazol-1-yl-cyclohexanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
4-[1,2,3]Triazol-1-yl-cyclohexanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar biological activities but different structural properties.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and as a stabilizer in various industries.
Uniqueness: 4-[1,2,3]Triazol-1-yl-cyclohexanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
4-(triazol-1-yl)cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8-3-1-7(2-4-8)11-6-5-9-10-11/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODZHJFYKBFCAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2C=CN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914780-90-8 |
Source
|
Record name | 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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